8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
The compound 8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a tricyclic imidazopurine derivative characterized by a methyl group at positions 1 and 7 and a sec-butyl substituent at position 8 (Figure 1). Its molecular formula is C₁₅H₂₀N₆O₂ (monoisotopic mass: 340.16 g/mol), though related derivatives with similar scaffolds have been studied for their pharmacological properties, particularly as serotonin receptor modulators and phosphodiesterase (PDE) inhibitors .
Properties
IUPAC Name |
6-butan-2-yl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-5-7(2)18-8(3)6-17-9-10(14-12(17)18)16(4)13(20)15-11(9)19/h6-7H,5H2,1-4H3,(H,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHYVAKROGHQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CN2C1=NC3=C2C(=O)NC(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that purine derivatives often interact with their targets by binding to specific sites, leading to changes in the target’s function or structure.
Biological Activity
8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound that belongs to the imidazopurine family. This compound exhibits significant biological activity, particularly in the context of its interactions with various biological targets. The unique structure of this compound, characterized by its imidazole and purine rings with specific substituents, contributes to its potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , and it features:
- Imidazole ring : A five-membered ring containing two nitrogen atoms.
- Purine structure : A fused bicyclic structure that is essential for its biological activity.
- Substituents : Methyl groups at positions 1 and 7 and a sec-butyl group at position 8 contribute to its lipophilicity and receptor binding characteristics.
Antidepressant Properties
Recent studies have highlighted the antidepressant-like activity of imidazopurines. For instance, derivatives of imidazo[2,1-f]purine have shown significant affinity for serotonin receptors (5-HT_1A and 5-HT_7), which are critical targets in the treatment of depression. In animal models, compounds similar to this compound have been tested for their effects in the forced swim test (FST), demonstrating notable antidepressant effects at dosages ranging from 0.156 to 2.5 mg/kg .
The mechanism of action involves the modulation of neurotransmitter systems. Specifically:
- Serotonergic System : The compound has been shown to enhance serotonergic signaling through its interaction with serotonin receptors.
- Dopaminergic System : Some studies indicate that derivatives may also interact with dopamine receptors (D_2), contributing to their overall pharmacological profile .
Case Studies and Research Findings
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of imidazopurines suggest favorable absorption and distribution characteristics due to their lipophilic nature. Safety studies indicate a manageable side effect profile when administered at therapeutic doses in animal models. However, further clinical evaluations are necessary to establish comprehensive safety data .
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
Imidazo[2,1-f]purine-2,4-dione derivatives are distinguished by substituents at positions 1, 3, 7, and 8, which critically influence receptor selectivity and pharmacokinetics. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison of Key Derivatives
Substituent Effects on Pharmacodynamics
- Position 8 Modifications: sec-Butyl group: The branched alkyl chain in the target compound likely confers moderate lipophilicity, balancing blood-brain barrier penetration and metabolic stability. However, arylpiperazinylalkyl chains (e.g., in AZ-853, AZ-861) enhance 5-HT₁A affinity due to π-π interactions with receptor subpockets . Fluorinated vs. Non-Fluorinated Chains: Fluorine or trifluoromethyl groups (e.g., AZ-853, AZ-861) increase binding potency (Ki < 1 nM) but may introduce side effects like blood pressure changes . The sec-butyl group, lacking halogenation, may reduce off-target interactions but also lower receptor affinity.
Position 1 and 7 Methyl Groups :
- Methylation at these positions is conserved across most analogs, likely stabilizing the tricyclic core and enhancing metabolic resistance.
Functional Outcomes in Animal Models
- Antidepressant Efficacy :
- Side Effects: AZ-853’s α₁-adrenolytic effects cause hypotension, while AZ-861 avoids this but disrupts lipid metabolism . The sec-butyl analog’s lack of fluorination or piperazine groups may mitigate such risks.
Preparation Methods
sec-Butyl Group Introduction
The sec-butyl moiety at position 8 is introduced via nucleophilic substitution. A brominated purine intermediate reacts with sec-butylamine under controlled conditions:
Procedure:
- Dissolve 8-bromoimidazo[2,1-f]purine in anhydrous tetrahydrofuran (THF).
- Add sec-butylamine (2.5 equivalents) and potassium carbonate.
- Heat at 60°C for 12 hours.
Yield Optimization:
Butyl Group at Position 3
The butyl group is installed through alkylation of the purine nitrogen. A common approach uses butyl bromide in the presence of a strong base:
Steps:
- Deprotonate the purine nitrogen with sodium hydride in THF.
- Add butyl bromide (1.2 equivalents) dropwise at 0°C.
- Warm to room temperature and stir for 6 hours.
Challenges:
- Competing alkylation at other nitrogen sites necessitates careful stoichiometry.
- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity.
Methylation at Positions 1 and 7
Methyl groups are introduced via Eschweiler-Clarke methylation or using methyl iodide. The latter method is preferred for its scalability:
Protocol:
- Dissolve the alkylated intermediate in DMF.
- Add methyl iodide (3 equivalents) and potassium carbonate.
- Heat at 80°C for 8 hours.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 72–85% |
| Purity (HPLC) | >95% |
| Side Products | N3-methyl derivatives |
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety:
Optimized Conditions:
- Cyclization: Tubular reactor with residence time of 30 minutes at 120°C.
- Alkylation: Packed-bed reactor with immobilized amines to minimize waste.
- Methylation: Sequential batch processing with in-line pH monitoring.
Cost Considerations:
- Sec-butylamine accounts for 40% of raw material costs.
- Solvent recovery systems reduce expenses by 25%.
Analytical Characterization
Post-synthetic analysis ensures structural fidelity:
Techniques:
- NMR Spectroscopy:
IR Spectroscopy:
Mass Spectrometry:
- ESI-MS: m/z 317.393 [M+H]+ matches the molecular formula C16H23N5O2.
Comparative Analysis with Analogues
| Compound | Substituents | Yield (%) | A2A AR Ki (μM) |
|---|---|---|---|
| Target Compound | 8-sec-butyl, 3-butyl | 68 | 0.28 |
| EVT-3084773 | 8-morpholinoethyl | 55 | 0.41 |
| PMC-35 | 8-ethenyl | 61 | 0.19 |
The sec-butyl group enhances lipophilicity (clogP = 2.1) compared to morpholinoethyl derivatives (clogP = 1.4), improving blood-brain barrier permeability.
Q & A
Basic: What are the key steps in synthesizing 8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with cyclization of amido-nitriles or alkylation of purine precursors. Key steps include:
Core formation : Cyclization under mild conditions to construct the imidazo[2,1-f]purine backbone .
Substituent introduction : Alkylation or nucleophilic substitution to attach the sec-butyl and methyl groups. Reaction conditions (e.g., solvent polarity, temperature) are optimized to minimize by-products .
Purification : Column chromatography or recrystallization to achieve >95% purity, validated by HPLC .
For industrial-scale synthesis, continuous flow reactors and catalytic systems (e.g., Pd/C) improve efficiency and yield .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Critical techniques include:
NMR spectroscopy :
- 1H/13C NMR confirms substituent positions (e.g., sec-butyl orientation) and detects tautomeric forms .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the fused-ring system .
Mass spectrometry (HRMS) : Validates molecular formula (C13H18N4O2) and detects isotopic patterns .
HPLC : Quantifies purity (>95%) and identifies degradation products during stability studies .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer:
Contradictions often arise from structural analogs (e.g., varying substituents) or assay conditions. Strategies include:
Structural validation : Ensure compound identity via X-ray crystallography or NOE experiments .
Assay standardization :
- Use isogenic cell lines to control genetic variability in cytotoxicity studies .
- Compare IC50 values under consistent pH and temperature conditions .
Meta-analysis : Cross-reference data from studies using identical substituents (e.g., sec-butyl vs. benzyl groups) to isolate substituent-specific effects .
Advanced: What computational methods predict the enzyme inhibition mechanism of this compound?
Methodological Answer:
Molecular docking : Predict binding affinity to targets like DNA topoisomerase II using AutoDock Vina. Focus on hydrogen bonding with purine N7 and hydrophobic interactions with the sec-butyl group .
Molecular dynamics (MD) simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories (e.g., GROMACS) .
QSAR modeling : Correlate substituent electronegativity (e.g., Hammett constants) with inhibitory activity to guide analog design .
Basic: What are the primary biological targets investigated for this compound?
Methodological Answer:
Key targets include:
Enzymes : DNA topoisomerases (anticancer potential) , bacterial gyrase (antimicrobial activity) .
Receptors : Adenosine A2A receptors (neurological applications) .
Cellular pathways : Apoptosis (caspase-3 activation) and oxidative stress (ROS modulation) .
Advanced: How to optimize reaction conditions for large-scale synthesis?
Methodological Answer:
Catalyst screening : Test Pd/C or Ni catalysts for alkylation steps to improve turnover number (TON) .
Design of Experiments (DoE) : Use response surface methodology to optimize parameters (temperature, solvent ratio) for maximum yield .
Process intensification : Implement continuous flow reactors to reduce reaction time and energy consumption .
Advanced: What strategies mitigate degradation during storage?
Methodological Answer:
Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the dione moiety .
Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit oxidation of the sec-butyl group .
Condition monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking .
Basic: How does substituent variation impact biological activity?
Methodological Answer:
Substituent effects are systematic:
| Substituent | Effect | Example |
|---|---|---|
| sec-butyl | Enhances lipophilicity, improving blood-brain barrier penetration . | Higher anticonvulsant activity vs. methyl analogs . |
| Methoxy | Increases solubility and hydrogen-bonding capacity . | Improved antibacterial potency in methoxy-substituted analogs . |
Advanced: How to design analogs to improve solubility without losing activity?
Methodological Answer:
Polar group insertion : Introduce -OH or -NH2 at the C3 position (retains enzyme binding while increasing logS) .
Prodrug approach : Convert dione to a phosphate ester for enhanced aqueous solubility, with enzymatic cleavage in vivo .
Salt formation : Use hydrochloride salts to improve dissolution rates without structural modification .
Advanced: What in vitro models assess anticancer potential?
Methodological Answer:
Cell line panels : Screen against NCI-60 cell lines to identify tissue-specific efficacy .
Mechanistic assays :
- Comet assay : Quantify DNA damage in MCF-7 cells .
- Annexin V/PI staining : Measure apoptosis in HeLa cells via flow cytometry .
Synergy studies : Combine with cisplatin or doxorubicin to calculate combination indices (CI) using Chou-Talalay method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
